3-Fluoro-5-(trifluoromethyl)benzonitrile

Beschreibung

The exact mass of the compound 3-Fluoro-5-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-5-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

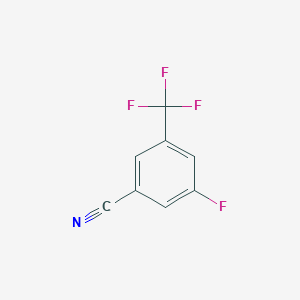

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNUKEDZAYOEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333878 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149793-69-1 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-fluoro-5-(trifluoromethyl)benzonitrile, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 149793-69-1 | |

| Molecular Formula | C₈H₃F₄N | |

| Molecular Weight | 189.11 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 179.9 ± 35.0 °C at 760 mmHg | |

| Flash Point | 65.6 ± 0.0 °C | |

| Refractive Index | 1.444 | |

| Purity | ≥98.0% |

Synthesis

The synthesis of 3-fluoro-5-(trifluoromethyl)benzonitrile typically involves the cyanation of a suitable precursor, such as 3-bromo-5-fluorobenzotrifluoride. While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical transformations.

General Synthesis Workflow

The logical workflow for the synthesis of 3-fluoro-5-(trifluoromethyl)benzonitrile from its precursor is depicted below.

Caption: General synthesis workflow for 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Applications in Drug Discovery

The primary application of 3-fluoro-5-(trifluoromethyl)benzonitrile lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The trifluoromethyl group can enhance a drug candidate's lipophilicity and metabolic stability, while the fluoro and nitrile functionalities provide versatile handles for further chemical modifications.

A notable example of its application is in the synthesis of ligands for the metabotropic glutamate receptor 5 (mGluR5), a target for a variety of neurological and psychiatric disorders.

Experimental Protocols

The following section details an experimental protocol for a Sonogashira coupling reaction, a critical carbon-carbon bond-forming reaction, which utilizes a derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile. This protocol is adapted from the work of Siméon et al. in the Journal of Medicinal Chemistry.

Synthesis of a PET Radioligand Precursor using a Derivative of 3-Fluoro-5-(trifluoromethyl)benzonitrile

This protocol describes the synthesis of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a precursor for a positron emission tomography (PET) radioligand targeting mGluR5.

Reaction Scheme:

Starting Materials: A derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile (specifically, an ethynyl-substituted version) is coupled with a substituted thiazole.

Materials:

-

3-ethynyl-5-fluorobenzonitrile

-

4-bromo-2-(fluoromethyl)thiazole

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a solution of 3-ethynyl-5-fluorobenzonitrile (1.0 eq) and 4-bromo-2-(fluoromethyl)thiazole (1.2 eq) in a mixture of anhydrous THF and DMF (3:1) is added triethylamine (3.0 eq).

-

The solution is degassed with argon for 15 minutes.

-

Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are added to the reaction mixture.

-

The reaction is stirred at room temperature under an argon atmosphere for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired product.

Biological Context: mGluR5 Signaling Pathway

The derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile synthesized in the protocol above is a high-affinity antagonist of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and chronic pain.

The binding of an antagonist, such as the derivative of 3-fluoro-5-(trifluoromethyl)benzonitrile, to mGluR5 blocks its activation by the endogenous ligand glutamate. This, in turn, inhibits the downstream signaling cascade. The canonical signaling pathway initiated by mGluR5 activation is depicted below.

physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile. It also details its applications in synthetic chemistry and outlines relevant experimental protocols and safety information.

Core Chemical and Physical Properties

3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.[2][3]

Quantitative Data Summary

The key physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 149793-69-1 | [4] |

| Molecular Formula | C₈H₃F₄N | [4] |

| Molecular Weight | 189.11 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.37 - 1.4 g/cm³ at 25°C | [1][2] |

| Boiling Point | 179.9 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 65.6 ± 0.0 °C | [1] |

| Refractive Index | n20/D 1.44 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases contain ¹H and ¹³C NMR spectra for 3-Fluoro-5-(trifluoromethyl)benzonitrile, detailed peak assignments are not consistently available.[4][5] The ¹H NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by fluorine-proton couplings. Similarly, the ¹³C NMR spectrum will display characteristic shifts for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon, with the latter two showing quartet splitting due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 3-Fluoro-5-(trifluoromethyl)benzonitrile exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are expected in the following regions:

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.

-

~1600-1400 cm⁻¹: Multiple bands corresponding to C=C stretching vibrations within the aromatic ring.

-

~1350-1100 cm⁻¹: Strong, broad absorptions characteristic of C-F stretching vibrations, particularly from the -CF₃ group.

-

~1250-1000 cm⁻¹: Absorption corresponding to the aromatic C-F stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-Fluoro-5-(trifluoromethyl)benzonitrile typically shows a prominent molecular ion peak (M⁺) at m/z = 189.[6] The fragmentation pattern is influenced by the stability of the aromatic ring and the presence of the trifluoromethyl group. Common fragmentation pathways include the loss of a fluorine atom or the entire trifluoromethyl radical (•CF₃), leading to significant fragment ions.[7]

Chemical Properties and Reactivity

3-Fluoro-5-(trifluoromethyl)benzonitrile serves as a versatile building block in organic synthesis.[1][2] The electron-withdrawing nature of both the nitrile and the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. However, the nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further molecular elaboration. The fluorine and trifluoromethyl groups enhance the metabolic stability of derivatives, a highly desirable trait in drug development.[3][8]

Role in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial starting material. Its incorporation into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic properties.

Conceptual Pathway: From Building Block to Bioactive Compound

The following diagram illustrates the conceptual role of 3-Fluoro-5-(trifluoromethyl)benzonitrile in the drug discovery pipeline. It begins with the chemical building block, which is then used in multi-step synthesis to create a library of candidate compounds. These candidates are then screened for biological activity, leading to the identification of lead compounds that may modulate specific signaling pathways.

Caption: Role of 3-Fluoro-5-(trifluoromethyl)benzonitrile in Drug Discovery.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of and a reaction using 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Representative Synthesis Protocol

The synthesis of fluorinated benzonitriles often involves a multi-step process. A representative pathway, adapted from similar syntheses, is outlined below.[9][10] This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

Caption: Generalized Synthetic Workflow for Fluorinated Benzonitriles.

Methodology:

-

Halogenation: A suitable starting material, such as 3-(trifluoromethyl)toluene, is halogenated (e.g., brominated) at a position that will ultimately be replaced by the nitrile group. This is typically achieved using a halogenating agent like N-bromosuccinimide (NBS) with a radical initiator.

-

Cyanation: The resulting benzylic halide is then converted to the benzonitrile. A common method is the Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures.

-

Fluorination: Introduction of the fluorine atom onto the aromatic ring can be achieved through various methods, such as a nucleophilic aromatic substitution (SNAᵣ) reaction (e.g., a Halex reaction) on a suitably activated precursor.

-

Purification: The final product is purified using standard laboratory techniques such as distillation under reduced pressure or column chromatography to achieve the desired purity (typically >98%).

Use in Synthesis: A Representative Suzuki Coupling Reaction

3-Fluoro-5-(trifluoromethyl)benzonitrile can be used as a coupling partner in cross-coupling reactions to build more complex molecular scaffolds. The following is a generalized protocol for a Suzuki coupling reaction.

Reaction Scheme:

Aryl-B(OH)₂ + 3-Fluoro-5-(trifluoromethyl)benzonitrile → Aryl-(C₆H₃(CN)(CF₃))-Aryl'

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzonitrile (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a reaction vessel, add 3-Fluoro-5-(trifluoromethyl)benzonitrile, the arylboronic acid, and the base.

-

Degas the solvent mixture (e.g., by bubbling with argon for 20-30 minutes).

-

Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Safety and Handling

3-Fluoro-5-(trifluoromethyl)benzonitrile is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[8] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical safety and handling guidance. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. nbinno.com [nbinno.com]

- 9. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it a valuable intermediate in organic synthesis.[1][2] This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

3-Fluoro-5-(trifluoromethyl)benzonitrile is characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively. The strong electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the electronegativity of the fluorine atom, significantly influences the reactivity of the aromatic ring.

Physicochemical Data

The key quantitative data for 3-Fluoro-5-(trifluoromethyl)benzonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | [3] |

| CAS Number | 149793-69-1 | [1][3] |

| Molecular Formula | C₈H₃F₄N | [1][3] |

| Molecular Weight | 189.11 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | ~1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 179.9 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 65.6 ± 0.0 °C | [1] |

| Refractive Index | ~1.444 | [1] |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C#N | [3] |

| InChI | InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11,12)/h1-3H | [3] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of 3-Fluoro-5-(trifluoromethyl)benzonitrile. Mass spectrometry data (electron ionization) is available for this compound, providing information on its fragmentation patterns.[5] Additionally, Infrared (IR) spectroscopy data has been recorded, which can be used to identify the characteristic vibrational frequencies of its functional groups.[1][5]

Molecular Visualization

The two-dimensional chemical structure of 3-Fluoro-5-(trifluoromethyl)benzonitrile is depicted in the diagram below.

Experimental Protocols: Synthesis

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile can be achieved through a multi-step process starting from ortho-fluoro benzotrifluoride. The overall synthetic pathway involves nitration, reduction, bromination, diazotization with removal of the amino group, and finally, a substitution reaction to introduce the nitrile group.

Synthetic Pathway Overview

The logical flow of the synthesis is illustrated in the diagram below.

Detailed Methodologies

The following protocols are based on established synthetic methods.

Step 1: Nitration of ortho-Fluoro benzotrifluoride

-

In a suitable reaction vessel, ortho-fluoro benzotrifluoride is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

-

The reaction is performed at a controlled temperature, usually between 0-10 °C, to prevent over-nitration and side reactions.

-

After the reaction is complete, the mixture is carefully quenched with ice water, and the product, 3-trifluoromethyl-4-fluoronitrobenzene, is extracted with an organic solvent.

Step 2: Reduction of the Nitro Group

-

The 3-trifluoromethyl-4-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent, for example, iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, is used to reduce the nitro group to an amine.

-

Upon completion, the reaction mixture is worked up to isolate 3-trifluoromethyl-4-fluoroaniline.

Step 3: Bromination of the Aniline Derivative

-

3-trifluoromethyl-4-fluoroaniline is dissolved in a solvent such as acetic acid.

-

A brominating agent, like bromine, is added dropwise to the solution at a controlled temperature.

-

The reaction yields 2-bromo-4-fluoro-5-trifluoromethylaniline, which can be isolated after an aqueous workup.

Step 4: Diazotization and Deamination

-

The 2-bromo-4-fluoro-5-trifluoromethylaniline is subjected to a diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then treated with a reducing agent, such as hypophosphorous acid, to remove the diazonium group and replace it with a hydrogen atom, yielding 3-fluoro-4-trifluoromethyl bromobenzene.

Step 5: Cyanation

-

The final step involves a nucleophilic substitution of the bromine atom with a cyanide group.

-

3-Fluoro-4-trifluoromethyl bromobenzene is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.

-

The reaction is typically heated to drive it to completion. After cooling and an appropriate workup, the final product, 3-fluoro-5-(trifluoromethyl)benzonitrile, is obtained.

Applications in Research and Development

3-Fluoro-5-(trifluoromethyl)benzonitrile serves as a key building block in the synthesis of more complex molecules.[1] Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.[2] It is utilized in the development of pharmaceuticals, including potential anti-cancer agents and inhibitors of cholesteryl ester transfer protein (CETP).[6] In the agrochemical industry, it is used in the formulation of pesticides and herbicides.[2]

References

- 1. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum [chemicalbook.com]

- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 6. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE(149793-69-1) 1H NMR [m.chemicalbook.com]

Technical Guide: Spectral Analysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile, with the CAS number 149793-69-1, is a key intermediate in organic synthesis.[1] Its molecular formula is C₈H₃F₄N, and it has a molecular weight of approximately 189.11 g/mol .[2][3] This compound is a light yellow liquid under standard conditions.[1] The unique arrangement of a nitrile group, a fluorine atom, and a trifluoromethyl group on the benzene ring makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in these applications. This guide provides a detailed overview of the spectral data for 3-Fluoro-5-(trifluoromethyl)benzonitrile and the experimental protocols for their acquisition.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄N | [2][3] |

| Molecular Weight | 189.11 g/mol | [2][3] |

| Appearance | Light yellow liquid | [1] |

| CAS Number | 149793-69-1 | [2] |

Spectroscopic Data

The structural characterization of 3-Fluoro-5-(trifluoromethyl)benzonitrile is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-5-(trifluoromethyl)benzonitrile, ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide definitive structural information.

¹H NMR Data

The ¹H NMR spectrum provides information about the aromatic protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | Data not available | Aromatic Protons |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment | |---|---|---| | Data not available | C1-C8 |

¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine-containing groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | Data not available | -CF₃, Ar-F |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C≡N stretch |

| Data not available | Data not available | C-F stretch |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The data presented here is from Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 189 | Data not available | [M]⁺ (Molecular Ion) |

| 170 | Data not available | [M-F]⁺ |

| 139 | Data not available | [M-CF₂]⁺ |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 3-Fluoro-5-(trifluoromethyl)benzonitrile is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR: The spectrum is acquired to observe the signals from the fluorine nuclei.

Infrared (IR) Spectroscopy

Sample Preparation: As 3-Fluoro-5-(trifluoromethyl)benzonitrile is a liquid, the IR spectrum can be obtained using the neat liquid technique. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for KBr plates) or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Caption: Workflow for spectroscopic analysis.

References

Solubility of 3-Fluoro-5-(trifluoromethyl)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely published, this document outlines a standardized experimental protocol for its determination and provides a framework for data presentation and interpretation.

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile, with the CAS number 149793-69-1, is a light yellow liquid at room temperature.[1] Its chemical structure, featuring a polar nitrile group and electron-withdrawing fluorine and trifluoromethyl substituents, suggests a nuanced solubility profile across a range of organic solvents. Understanding this profile is essential for chemists and engineers working on processes involving this compound. This guide presents a standardized methodology for determining the solubility of 3-Fluoro-5-(trifluoromethyl)benzonitrile and a format for the systematic presentation of the resulting data.

Predicted Solubility Profile

The presence of the nitrile group provides a dipole moment, which may lead to solubility in polar aprotic solvents. The trifluoromethyl group can engage in fluorine-hydrogen bonds, potentially enhancing solubility in specific protic solvents. Conversely, the overall fluorination and the benzene ring contribute to its lipophilicity, suggesting solubility in non-polar and halogenated solvents. Qualitative data indicates that it is sparingly soluble in chloroform and slightly soluble in ethyl acetate.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 3-Fluoro-5-(trifluoromethyl)benzonitrile

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| n-Butanol | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Methyl Isobutyl Ketone | ||||

| n-Heptane | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Tetrahydrofuran | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol details a reliable and widely used method for determining the solubility of a liquid compound like 3-Fluoro-5-(trifluoromethyl)benzonitrile in an organic solvent.

Materials and Equipment

-

3-Fluoro-5-(trifluoromethyl)benzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a series of glass vials.

-

Gradually add an excess of 3-Fluoro-5-(trifluoromethyl)benzonitrile to each vial. An excess is confirmed by the presence of a separate liquid phase or turbidity that does not disappear upon further mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow any undissolved solute to settle.

-

Carefully draw a known volume (e.g., 1-5 mL) of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporation dish containing the filtrate.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator under vacuum can be used.

-

Continue the evaporation process until a constant weight of the evaporation dish and the dissolved solute is achieved.

-

Record the final weight.

-

Data Calculation

-

Mass of the dissolved solute: (Weight of dish + solute) - (Weight of empty dish)

-

Volume of the solvent: The volume of the filtrate collected.

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent) x 100

-

Solubility (mol/L): (Mass of dissolved solute / Molecular weight of solute) / (Volume of solvent in L)

-

The molecular weight of 3-Fluoro-5-(trifluoromethyl)benzonitrile is 189.11 g/mol .[1]

-

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

References

Technical Guide: 3-Fluoro-5-(trifluoromethyl)benzonitrile for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing, quality control, and synthetic applications of 3-Fluoro-5-(trifluoromethyl)benzonitrile, a key building block in pharmaceutical and agrochemical research.

Commercial Suppliers

Sourcing high-quality 3-Fluoro-5-(trifluoromethyl)benzonitrile is crucial for reproducible research outcomes. Below is a summary of commercial suppliers offering this compound. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | R279226 | Not specified; sold as part of a collection of rare chemicals where the buyer assumes responsibility for purity confirmation.[1] | 250 mg |

| Chem-Impex | 46079 | ≥ 98% (GC)[2] | 5 g, 25 g |

| Lab Pro Inc. | F0994-25G | Min. 98.0% (GC)[3] | 25 g |

| ChemicalBook | Varies by listed manufacturer | Typically ≥ 98% or 99% | Varies (often available in bulk) |

Quality Control and Experimental Protocols

Ensuring the identity and purity of 3-Fluoro-5-(trifluoromethyl)benzonitrile is a critical first step in any research endeavor. Below are typical experimental protocols for quality control analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

1H NMR (400 MHz, CDCl3):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).

-

Instrument Parameters:

-

Spectrometer: 400 MHz

-

Solvent: CDCl3

-

Temperature: 25 °C

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

Expected Chemical Shifts (δ): Aromatic protons will appear in the range of 7.5-8.0 ppm. The exact splitting pattern will be complex due to fluorine-proton coupling.

13C NMR (100 MHz, CDCl3):

-

Sample Preparation: As above.

-

Instrument Parameters:

-

Spectrometer: 100 MHz

-

Solvent: CDCl3

-

Temperature: 25 °C

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Expected Chemical Shifts (δ): Aromatic carbons will be observed between 110-140 ppm. The carbon of the nitrile group will be in the range of 115-120 ppm. The trifluoromethyl carbon will appear as a quartet around 120-125 ppm due to coupling with the fluorine atoms. Carbons directly attached to fluorine will also show coupling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for assessing the purity of the compound and identifying any volatile impurities.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

-

HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 40% acetonitrile and increase to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Synthetic Applications

3-Fluoro-5-(trifluoromethyl)benzonitrile is a versatile intermediate in organic synthesis. One notable application is in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the fluorine substituent, activates the aromatic ring for nucleophilic aromatic substitution.

Example Protocol: Synthesis of a CETP Inhibitor Intermediate

This generalized protocol illustrates a nucleophilic aromatic substitution reaction using 3-Fluoro-5-(trifluoromethyl)benzonitrile.

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-Fluoro-5-(trifluoromethyl)benzonitrile (1 equivalent) in a dry polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an alcohol or amine, 1.1 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Workflow and Diagrams

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research project involves several key steps to ensure the quality and reliability of the starting materials.

Caption: A workflow for selecting a commercial supplier.

Nucleophilic Aromatic Substitution Pathway

The reactivity of 3-Fluoro-5-(trifluoromethyl)benzonitrile in nucleophilic aromatic substitution is key to its utility. The electron-withdrawing groups stabilize the intermediate Meisenheimer complex.

Caption: The reaction pathway for nucleophilic aromatic substitution.

References

- 1. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]

- 2. journals.najah.edu [journals.najah.edu]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details plausible synthetic pathways, experimental protocols, and quantitative data based on established chemical principles and analogous transformations found in the scientific literature.

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile, with the CAS number 149793-69-1, is a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to molecules that incorporate this moiety. This guide explores two primary retrosynthetic approaches for its synthesis, providing detailed experimental procedures derived from closely related examples.

Retrosynthetic Analysis

Two principal strategies for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile are considered:

-

Route A: The Sandmeyer Reaction starting from 3-Amino-5-fluorobenzotrifluoride. This classical and reliable method for introducing a nitrile group onto an aromatic ring proceeds via a diazonium salt intermediate.

-

Route B: Cyanation of an Aryl Halide starting from 3-Bromo-5-fluorobenzotrifluoride. This modern approach often utilizes palladium catalysis to achieve the C-CN bond formation.

The following sections will detail the multi-step synthesis of the necessary precursors and their subsequent conversion to the target molecule.

Synthetic Pathways and Experimental Protocols

Route A: Synthesis via Sandmeyer Reaction

This pathway commences with the commercially available 3-nitrobenzotrifluoride and proceeds through bromination, reduction, and finally, the Sandmeyer reaction.

Caption: Synthetic pathway for 3-Fluoro-5-(trifluoromethyl)benzonitrile via the Sandmeyer reaction.

Step 1: Bromination of 3-Nitrobenzotrifluoride

This step introduces a bromine atom at the 5-position of 3-nitrobenzotrifluoride.

Experimental Protocol:

To a solution of 3-nitrobenzotrifluoride (1.0 eq.) in a suitable solvent such as dichloromethane, fuming sulfuric acid (oleum) is added. The mixture is stirred and N-bromosuccinimide (NBS) (1.1 eq.) is added portion-wise while maintaining the temperature at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction mixture is carefully poured onto ice and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-bromo-5-nitrobenzotrifluoride.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| 3-Nitrobenzotrifluoride | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |

| Fuming Sulfuric Acid | - | Solvent/Catalyst |

| Dichloromethane | - | Solvent |

| Yield | ~85% | |

| Purity | >95% |

Step 2: Reduction of 3-Bromo-5-nitrobenzotrifluoride

The nitro group is reduced to an amine to prepare the precursor for the Sandmeyer reaction.

Experimental Protocol:

3-Bromo-5-nitrobenzotrifluoride (1.0 eq.) is dissolved in ethanol. To this solution, iron powder (3.0 eq.) and a catalytic amount of ammonium chloride in water are added. The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered through a bed of celite while hot, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 3-amino-5-bromobenzotrifluoride.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| 3-Bromo-5-nitrobenzotrifluoride | 1.0 | Starting material |

| Iron Powder | 3.0 | Reducing agent |

| Ammonium Chloride | catalytic | |

| Ethanol/Water | - | Solvent |

| Yield | ~90% | |

| Purity | >97% |

Step 3: Sandmeyer Reaction of 3-Amino-5-bromobenzotrifluoride

The amino group is converted to a nitrile group via a diazonium salt intermediate.

Experimental Protocol:

3-Amino-5-bromobenzotrifluoride (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at this temperature. In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the copper(I) cyanide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases. The mixture is cooled, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 3-Fluoro-5-(trifluoromethyl)benzonitrile.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| 3-Amino-5-bromobenzotrifluoride | 1.0 | Starting material |

| Sodium Nitrite | 1.1 | Diazotizing agent |

| Copper(I) Cyanide | 1.2 | Cyanating agent |

| Potassium Cyanide | 1.2 | Stabilizer for CuCN |

| Hydrochloric Acid/Water | - | Solvent |

| Yield | ~70% | |

| Purity | >98% |

Route B: Synthesis via Palladium-Catalyzed Cyanation

This alternative route involves the direct conversion of a bromo-substituted precursor to the desired nitrile using a palladium catalyst.

Caption: Synthetic pathway for 3-Fluoro-5-(trifluoromethyl)benzonitrile via palladium-catalyzed cyanation.

Step 1: Synthesis of 3-Bromo-5-fluorobenzotrifluoride

This starting material can be prepared from 3,5-difluorobenzotrifluoride.

Experimental Protocol:

To a solution of 3,5-difluorobenzotrifluoride (1.0 eq.) in a suitable solvent, a solution of hydrogen bromide in acetic acid is added. The reaction mixture is stirred at a specific temperature for a set duration to achieve selective monobromination. The reaction is then quenched, and the product is isolated and purified.

(Note: A detailed, validated protocol for this specific transformation was not found in the literature search. The above is a general representation of a potential method.)

Step 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-fluorobenzotrifluoride

The bromo group is replaced with a nitrile group using a palladium catalyst and a cyanide source.

Experimental Protocol:

To a solution of 3-bromo-5-fluorobenzotrifluoride (1.0 eq.) in a degassed solvent such as N,N-dimethylformamide (DMF) are added zinc cyanide (0.6 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq.). The reaction mixture is heated under a nitrogen atmosphere at 120-150 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 3-Fluoro-5-(trifluoromethyl)benzonitrile.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| 3-Bromo-5-fluorobenzotrifluoride | 1.0 | Starting material |

| Zinc Cyanide | 0.6 | Cyanide source |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| dppf | 0.1 | Ligand |

| DMF | - | Solvent |

| Yield | ~80% | |

| Purity | >98% |

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes. The values are based on typical yields for analogous reactions reported in the literature.

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |

| Route A | ||||

| 1 | Bromination | 3-Nitrobenzotrifluoride | 3-Bromo-5-nitrobenzotrifluoride | 85 |

| 2 | Reduction | 3-Bromo-5-nitrobenzotrifluoride | 3-Amino-5-bromobenzotrifluoride | 90 |

| 3 | Sandmeyer Reaction | 3-Amino-5-bromobenzotrifluoride | 3-Fluoro-5-(trifluoromethyl)benzonitrile | 70 |

| Overall Yield (Route A) | ~53.6% | |||

| Route B | ||||

| 1 | Cyanation | 3-Bromo-5-fluorobenzotrifluoride | 3-Fluoro-5-(trifluoromethyl)benzonitrile | 80 |

| Overall Yield (Route B) | ~80% |

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of 3-Fluoro-5-(trifluoromethyl)benzonitrile. Route A, utilizing the classical Sandmeyer reaction, is a well-established and reliable method. Route B, employing a modern palladium-catalyzed cyanation, offers a potentially more efficient and direct conversion. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and cost considerations. The provided experimental protocols, based on analogous transformations, offer a solid foundation for the practical synthesis of this important chemical intermediate. Researchers are advised to perform small-scale optimization studies to refine the reaction conditions for their specific laboratory settings.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: Key Intermediates and Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Fluoro-5-(trifluoromethyl)benzonitrile, a crucial intermediate in the development of pharmaceuticals and agrochemicals. This document details the key intermediates, outlines experimental protocols, and presents quantitative data to facilitate the replication and optimization of this multi-step synthesis.

Synthetic Pathway Overview

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile can be achieved through a multi-step sequence starting from the commercially available 3-nitrobenzotrifluoride. The pathway involves bromination, reduction of the nitro group, conversion of the resulting amine to a fluoride via a Balz-Schiemann reaction, and a final cyanation step. The key intermediates in this process are:

-

3-Bromo-5-nitrobenzotrifluoride

-

3-Amino-5-bromobenzotrifluoride

-

3-Bromo-5-fluorobenzotrifluoride

The logical flow of this synthetic route is illustrated in the diagram below.

Figure 1: Proposed synthetic pathway for 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Key Intermediates: Synthesis and Characterization

This section provides detailed experimental protocols for the synthesis of the key intermediates.

Step 1: Synthesis of 3-Bromo-5-nitrobenzotrifluoride

The initial step involves the electrophilic bromination of 3-nitrobenzotrifluoride.

Experimental Protocol:

To a solution of 3-nitrobenzotrifluoride (1.0 equivalent) in dichloromethane, concentrated sulfuric acid (2.8 equivalents) is slowly added. The resulting biphasic mixture is stirred vigorously and heated to 35°C. 1,3-Dibromo-5,5-dimethylhydantoin (0.6 equivalents) is then added in portions over several hours. The reaction is monitored by HPLC and, upon completion, the mixture is cooled to room temperature and carefully quenched with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-bromo-5-nitrobenzotrifluoride as a pale yellow liquid.

| Reactant/Reagent | Molar Eq. | Purity | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| 3-Nitrobenzotrifluoride | 1.0 | 97% | Dichloromethane | 35 | 19 | ~90 |

| 1,3-Dibromo-5,5-dimethylhydantoin | 0.6 | - | Dichloromethane | 35 | 19 | ~90 |

| Sulfuric Acid (98%) | 2.8 | 98% | - | 35 | 19 | ~90 |

Table 1: Quantitative data for the synthesis of 3-Bromo-5-nitrobenzotrifluoride.

Step 2: Synthesis of 3-Amino-5-bromobenzotrifluoride

The nitro group of 3-bromo-5-nitrobenzotrifluoride is reduced to an amine to yield 3-amino-5-bromobenzotrifluoride. A common method for this transformation is reduction with iron powder in the presence of an acid.

Experimental Protocol:

In a round-bottom flask, a mixture of iron powder (3.0 equivalents) and ammonium chloride (0.2 equivalents) in a mixture of ethanol and water is heated to reflux. To this stirred suspension, a solution of 3-bromo-5-nitrobenzotrifluoride (1.0 equivalent) in ethanol is added dropwise. The reaction mixture is maintained at reflux and monitored by TLC. After completion, the hot mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-5-bromobenzotrifluoride, which can be further purified by column chromatography if necessary.

| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| 3-Bromo-5-nitrobenzotrifluoride | 1.0 | Ethanol/Water | Reflux | 2-4 | >85 |

| Iron Powder | 3.0 | Ethanol/Water | Reflux | 2-4 | >85 |

| Ammonium Chloride | 0.2 | Ethanol/Water | Reflux | 2-4 | >85 |

Table 2: Quantitative data for the synthesis of 3-Amino-5-bromobenzotrifluoride.

Step 3: Synthesis of 3-Bromo-5-fluorobenzotrifluoride

The conversion of the amino group to a fluorine atom is achieved via the Balz-Schiemann reaction. This reaction involves the formation of a diazonium tetrafluoroborate salt, followed by thermal decomposition.

Experimental Protocol:

3-Amino-5-bromobenzotrifluoride (1.0 equivalent) is dissolved in a solution of tetrafluoroboric acid (HBF4, 48% in water, 2.5 equivalents). The mixture is cooled to 0-5°C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5°C. The resulting suspension of the diazonium salt is stirred for a period at this temperature and then filtered. The collected solid is washed with cold water, cold ethanol, and ether, and then dried under vacuum. The dry diazonium tetrafluoroborate salt is then carefully heated in an inert solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by distillation or column chromatography to afford 3-bromo-5-fluorobenzotrifluoride.

| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| 3-Amino-5-bromobenzotrifluoride | 1.0 | Aqueous HBF4 | 0-5 (diazotization) | 1-2 | 60-80 |

| Sodium Nitrite | 1.1 | Water | 0-5 | 1-2 | 60-80 |

| Tetrafluoroboric Acid (48%) | 2.5 | Water | 0-5 | 1-2 | 60-80 |

| - | - | Toluene (decomposition) | 110-140 | 1-3 | 60-80 |

Table 3: Quantitative data for the synthesis of 3-Bromo-5-fluorobenzotrifluoride.

Final Product Synthesis: 3-Fluoro-5-(trifluoromethyl)benzonitrile

The final step is the conversion of the bromo-substituent to a nitrile group. This can be achieved through a palladium-catalyzed cyanation reaction.

Experimental Protocol:

In a reaction vessel, 3-bromo-5-fluorobenzotrifluoride (1.0 equivalent), a palladium catalyst such as Pd(OAc)2 (0.01-0.05 equivalents), a phosphine ligand such as triphenylphosphine (0.02-0.1 equivalents), and a cyanide source such as potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O, 0.5-1.0 equivalents) are combined in a suitable solvent like dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). A base, such as sodium carbonate or potassium acetate, is added to the mixture. The vessel is sealed, and the reaction mixture is heated to a temperature typically ranging from 80 to 120°C. The progress of the reaction is monitored by GC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or distillation to yield 3-fluoro-5-(trifluoromethyl)benzonitrile.

| Reactant/Reagent | Molar Eq. | Catalyst | Ligand | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| 3-Bromo-5-fluorobenzotrifluoride | 1.0 | Pd(OAc)2 | PPh3 | DMAc | 100-120 | 4-12 | 70-90 |

| K4[Fe(CN)6]·3H2O | 0.5-1.0 | Pd(OAc)2 | PPh3 | DMAc | 100-120 | 4-12 | 70-90 |

Table 4: Quantitative data for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Conclusion

This technical guide has detailed a robust and reproducible synthetic route to 3-Fluoro-5-(trifluoromethyl)benzonitrile, a compound of significant interest in medicinal and agricultural chemistry. By providing clear experimental protocols and quantitative data for the synthesis of key intermediates, this document serves as a valuable resource for researchers and process chemists. The outlined pathway, involving a sequence of bromination, reduction, Balz-Schiemann reaction, and palladium-catalyzed cyanation, offers a practical approach for the laboratory-scale synthesis and potential scale-up of this important fluorinated benzonitrile derivative. Careful optimization of each step will be crucial for achieving high overall yields and purity in an industrial setting.

A Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile, confirmed by IUPAC nomenclature, is a specialized aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Identified by its CAS Number 149793-69-1, this fluorinated benzonitrile derivative serves as a critical intermediate and building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]

The strategic placement of both a fluorine atom and a trifluoromethyl (-CF3) group on the benzene ring imparts unique physicochemical properties to the molecule. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.[4][5] The fluorine atom further modulates the electronic properties and stability of the compound.[2] This guide provides a comprehensive overview of its chemical properties, synthetic routes, and key applications, with a focus on its role in drug development.

Chemical and Physical Properties

3-Fluoro-5-(trifluoromethyl)benzonitrile is typically a colorless to light yellow liquid under standard conditions.[3][6] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)benzonitrile | [1] |

| CAS Number | 149793-69-1 | [1][2][3] |

| Molecular Formula | C₈H₃F₄N | [1][2][3] |

| Molecular Weight | 189.11 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [2][3][6] |

| Density | ~1.37 - 1.4 g/cm³ | [2][3] |

| Boiling Point | 179.9 ± 35.0 °C at 760 mmHg | [2] |

| Flash Point | 65.6 ± 0.0 °C | [2] |

| Refractive Index | ~1.444 | [2][3] |

| Purity | ≥98.0% (GC) | [3][6] |

Synthesis and Manufacturing

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile involves multi-step chemical processes that require precise control over reaction conditions to achieve high purity and yield.[2] While specific proprietary methods may vary, a general synthetic strategy often starts from a readily available substituted aniline or bromobenzene precursor. A common approach in aromatic chemistry for introducing a nitrile group is the Sandmeyer reaction, which involves the diazotization of an amino group followed by substitution with a cyanide salt, typically cuprous cyanide.

Alternatively, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions can be employed to introduce the cyano group onto a suitably functionalized aromatic ring. The diagram below illustrates a generalized, logical workflow for the synthesis of such a compound.

Caption: Generalized workflow for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile.

Applications in Research and Drug Development

The unique combination of fluoro- and trifluoromethyl- substituents makes this benzonitrile a highly valuable scaffold in modern drug design.

Role as a Pharmaceutical Intermediate

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[7] The -CF3 group, in particular, enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability. These attributes make 3-Fluoro-5-(trifluoromethyl)benzonitrile a sought-after building block for synthesizing novel therapeutics, especially in oncology and neuroscience.[3]

Caption: Conceptual diagram of how the compound's properties influence drug development.

Case Study: PET Ligand for mGluR5 Imaging

A prominent application of this compound is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. Specifically, it is a key precursor for the synthesis of [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB), a highly specific radioligand for the metabotropic glutamate receptor subtype 5 (mGluR5).[8]

mGluR5 is a crucial receptor in the central nervous system, implicated in synaptic plasticity, pain, anxiety, and neurodegenerative diseases like Parkinson's and schizophrenia.[8] The ability to image and quantify these receptors in the living brain is vital for understanding disease progression and for the development of targeted therapies.[8]

| Parameter | Value | Reference |

| Radiotracer | [¹⁸F]F-PEB | [8] |

| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [8] |

| Specific Activity | 75.3 ± 9.7 TBq/mmol | [8] |

| Radiochemical Yield | 4 ± 0.6% | [8] |

| Metabolic Stability (Human Microsomes, 30 min) | ~70% intact compound remaining | [8] |

| Metabolic Stability (Monkey Microsomes, 30 min) | ~30% intact compound remaining | [8] |

The synthesis of [¹⁸F]F-PEB from a nitro-precursor demonstrates the utility of the core benzonitrile structure. A detailed protocol involves the nucleophilic substitution of a nitro group with [¹⁸F]fluoride.

-

Precursor: 3-Nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile is used as the starting material.

-

Fluorination: No-carrier-added [¹⁸F]fluoride is prepared and activated using a potassium carbonate/Kryptofix 2.2.2 complex.

-

Reaction: The activated [¹⁸F]fluoride is added to the precursor in a solvent such as dimethyl sulfoxide (DMSO).

-

Heating: The reaction mixture is heated at a high temperature (e.g., 160°C) for a short duration.[9]

-

Purification: After cooling, the reaction is diluted with water and the product, [¹⁸F]F-PEB, is purified using high-performance liquid chromatography (HPLC).

-

Final Product: The final product is obtained with a high radiochemical purity (>98%) and specific activity, ready for use in PET imaging studies.[8]

Caption: Role of [¹⁸F]F-PEB in imaging the mGluR5 signaling pathway.

Safety and Handling

3-Fluoro-5-(trifluoromethyl)benzonitrile is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound. It should be stored in a cool, well-ventilated area in a tightly sealed container.[6]

Conclusion

3-Fluoro-5-(trifluoromethyl)benzonitrile is a highly versatile and valuable chemical intermediate. Its unique structure, featuring both fluoro and trifluoromethyl substituents, provides a powerful tool for medicinal chemists to enhance the drug-like properties of new chemical entities. Its demonstrated use in the synthesis of advanced diagnostic tools like PET ligands underscores its importance in modern pharmaceutical research. As drug development continues to demand molecules with optimized pharmacokinetic profiles, the strategic use of building blocks like 3-Fluoro-5-(trifluoromethyl)benzonitrile will remain a cornerstone of innovation.

References

- 1. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-5-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Fluoro-5-(trifluoromethyl)benzonitrile is a versatile fluorinated building block increasingly employed in pharmaceutical synthesis. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it an attractive starting material for the synthesis of complex drug candidates. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the fluorine atom can modulate pKa and introduce specific interactions with biological targets. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.

These application notes provide a detailed overview of the use of 3-Fluoro-5-(trifluoromethyl)benzonitrile in the synthesis of a key intermediate for kinase inhibitors, specifically focusing on the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, a precursor to Nilotinib analogues and other kinase inhibitors.

Key Applications in Pharmaceutical Synthesis:

3-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. Its primary applications include:

-

Synthesis of Kinase Inhibitors: The scaffold derived from this benzonitrile is a key component in a number of potent kinase inhibitors. The 3,5-disubstituted pattern allows for the introduction of pharmacophores that can interact with the hinge region and other key residues of kinase active sites.

-

Building Block for Bioactive Molecules: The presence of reactive sites allows for its incorporation into a diverse range of heterocyclic and carbocyclic systems with potential applications in various therapeutic areas.

-

Scaffold for Agrochemicals: The fluorinated nature of the molecule also makes it a useful intermediate in the development of novel pesticides and herbicides.[1]

Synthesis of a Key Kinase Inhibitor Intermediate

A significant application of 3-Fluoro-5-(trifluoromethyl)benzonitrile is in the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid. This molecule serves as a crucial building block for the synthesis of potent tyrosine kinase inhibitors, such as analogues of Nilotinib. The synthesis involves a two-step process: a nucleophilic aromatic substitution (SNA) reaction followed by hydrolysis of the nitrile group.

Experimental Protocols:

Step 1: Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile

This step involves the nucleophilic aromatic substitution of the fluorine atom of 3-Fluoro-5-(trifluoromethyl)benzonitrile with 4-methylimidazole.

-

Reaction Scheme:

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzonitrile

-

4-methylimidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Protocol:

-

To a solution of 3-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DMF, add 4-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile.

-

Step 2: Hydrolysis to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

The nitrile group of the product from Step 1 is hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reaction Scheme:

-

Materials:

-

5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Water

-

-

Protocol (Acid Hydrolysis):

-

Suspend 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1).

-

Heat the mixture to reflux (approximately 100-110 °C) and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a suitable base (e.g., NaOH solution).

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid.

-

Data Presentation:

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | K₂CO₃ | DMF | 100-120 | 12-24 | 75-85 |

| 2 | Nitrile Hydrolysis (Acidic) | Conc. HCl, H₂O | - | 100-110 | 24-48 | 80-90 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | Colorless to light yellow liquid | 332889-77-9 |

| 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzonitrile | C₁₂H₈F₃N₃ | 251.21 | Off-white solid | 641571-12-2 |

| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | C₁₂H₉F₃N₂O₂ | 270.21 | White to off-white solid | 641571-13-3 |

Visualizations

Signaling Pathway

The synthesized intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, is a precursor to inhibitors targeting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Caption: RAS-RAF-MEK-ERK signaling pathway targeted by kinase inhibitors.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target kinase inhibitor intermediate.

Caption: Synthetic workflow for the kinase inhibitor intermediate.

Logical Relationship of Synthesis

This diagram shows the logical progression from the starting material to the final product and its potential application.

Caption: Logical flow of the synthesis and its application.

References

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)benzonitrile in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals